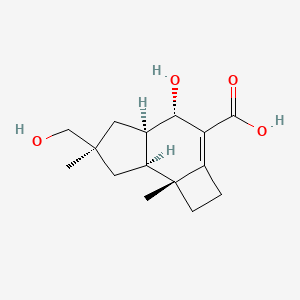

Pasteurestin A

CAS No.:

Cat. No.: VC1935317

Molecular Formula: C15H22O4

Molecular Weight: 266.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22O4 |

|---|---|

| Molecular Weight | 266.33 g/mol |

| IUPAC Name | (4S,4aR,6R,7aS,7bR)-4-hydroxy-6-(hydroxymethyl)-6,7b-dimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]indene-3-carboxylic acid |

| Standard InChI | InChI=1S/C15H22O4/c1-14(7-16)5-8-10(6-14)15(2)4-3-9(15)11(12(8)17)13(18)19/h8,10,12,16-17H,3-7H2,1-2H3,(H,18,19)/t8-,10+,12+,14+,15+/m1/s1 |

| Standard InChI Key | AOWXDQICAWSECK-DDRGDPGHSA-N |

| Isomeric SMILES | C[C@]12CCC1=C([C@H]([C@H]3[C@@H]2C[C@@](C3)(C)CO)O)C(=O)O |

| Canonical SMILES | CC12CCC1=C(C(C3C2CC(C3)(C)CO)O)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Composition and Weight

Pasteurestin A has the molecular formula C₁₅H₂₂O₄, indicating a composition of 15 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms. Its molecular weight is precisely calculated at 266.33 g/mol . The oxygen atoms are distributed among several functional groups that contribute to the compound's chemical behavior and biological activity.

Structural Features

The structural configuration of Pasteurestin A includes several distinctive features that characterize it as a protoilludane derivative. The compound contains a cyclobuta[e]indene core structure with specific stereochemistry designated by the configurational descriptors (4S,4aR,6R,7aS,7bR) . This stereochemical arrangement is critical to its biological activity and differentiates it from related compounds within the same class. The structure includes a carboxylic acid group, which likely contributes to its antimicrobial properties through interaction with bacterial cell components.

Biological Activities

Antimicrobial Properties

Pasteurestin A exhibits significant antimicrobial activity against specific bacterial pathogens of veterinary importance. Research has demonstrated its effectiveness against Pasteurella multocida N791 BBP 0101 with a minimum inhibitory concentration (MIC) of 0.89 μg/mL, indicating potent antibacterial activity against this pathogen . It also shows activity against Mannheimia haemolytica N811 BBP 0102 with an MIC of 1.56 μg/mL . These findings suggest that Pasteurestin A could potentially be developed for veterinary antimicrobial applications, particularly for respiratory infections in livestock where these pathogens are often implicated.

Comparative Antimicrobial Efficacy

When evaluated alongside related compounds, Pasteurestin A demonstrates distinct activity profiles. Notably, Pasteurestin B (a structural analog) exhibits slightly higher potency against the same bacterial targets with MIC values of 0.78 μg/mL against both Pasteurella multocida N791 BBP 0101 and Mannheimia haemolytica N811 BBP 0102 . This comparative difference in antimicrobial potency provides valuable structure-activity relationship information that could guide future development of optimized antimicrobial agents based on the protoilludane scaffold.

Table 2: Antimicrobial Activity of Pasteurestin A and Pasteurestin B

| Bacterial Strain | Pasteurestin A MIC (μg/mL) | Pasteurestin B MIC (μg/mL) |

|---|---|---|

| Pasteurella multocida N791 BBP 0101 | 0.89 | 0.78 |

| Mannheimia haemolytica N811 BBP 0102 | 1.56 | 0.78 |

Contextualization Within Protoilludane Natural Products

Related Protoilludane Compounds

The scientific literature documents numerous protoilludane-type compounds with various bioactivities. Relative to other members of this class, Pasteurestin A represents a compound with significant antimicrobial potential. Other notable protoilludanes include epicoterpenes (isolated from co-cultures of Armillaria species and Epicoccum fungi), plorantinones, and repraesentin A . Unlike some other protoilludanes that demonstrate cytotoxicity or plant growth regulatory effects, Pasteurestin A appears to be primarily characterized by its antimicrobial properties against specific bacterial pathogens.

Research Applications and Future Directions

Structure-Activity Relationship Insights

The comparative analysis of Pasteurestin A and Pasteurestin B provides valuable information regarding structure-activity relationships within this compound class. The slightly enhanced activity of Pasteurestin B suggests that specific structural features differentiate their antimicrobial potency . This information could guide medicinal chemistry efforts aimed at developing optimized derivatives with enhanced antimicrobial properties or improved pharmacological profiles.

Challenges and Opportunities for Further Research

Despite the promising antimicrobial properties of Pasteurestin A, several research gaps remain to be addressed. These include:

-

Complete elucidation of its mechanism of action against bacterial targets

-

Investigation of potential resistance mechanisms

-

Exploration of semisynthetic derivatives with optimized properties

-

Assessment of broader antimicrobial spectrum against diverse pathogens

-

Development of efficient synthetic routes for larger-scale production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume